molecular formula C22H23N3O3S B2979717 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797602-38-0

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2979717
CAS No.: 1797602-38-0
M. Wt: 409.5
InChI Key: PSFKUDXMDLZQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a tetrahydronaphthalene core.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-29(27,19-12-11-15-5-1-2-6-17(15)13-19)25-20-8-4-3-7-18(20)14-21-23-22(24-28-21)16-9-10-16/h3-4,7-8,11-13,16,25H,1-2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFKUDXMDLZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydronaphthalene core and an oxadiazole moiety. Its molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of 320.41 g/mol. The inclusion of the cyclopropyl group and sulfonamide functionality contributes to its unique biological properties.

PropertyValue
Molecular FormulaC15H20N4O3S
Molecular Weight320.41 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the oxadiazole ring may inhibit specific enzymes or receptors involved in disease pathways. For instance, oxadiazole derivatives have been shown to interact with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Anticancer Activity

Recent studies have indicated promising anticancer properties for compounds containing oxadiazole and sulfonamide groups. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (e.g., A431 and Jurkat cells), certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary results suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl and oxadiazole rings can significantly influence its potency and selectivity against target cells.

Key Findings:

  • Cyclopropyl Substitution: Enhances lipophilicity and may improve cellular uptake.
  • Sulfonamide Group: Contributes to increased binding affinity to target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Key Difference : The pyridin-3-yl substituent on the oxadiazole replaces the cyclopropyl group.
  • Pyridine’s aromatic π-system may enhance interactions with aromatic residues in target proteins .
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
  • Key Difference : Lacks the oxadiazole-phenyl moiety, simplifying the structure.
  • Impact :
    • The ketone group (5-oxo) increases electrophilicity, which may influence reactivity or metabolic pathways.
    • Reduced molecular complexity likely diminishes target selectivity compared to the oxadiazole-containing analog .

Heterocycle Core Modifications

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
  • Key Difference : Replaces 1,2,4-oxadiazole with a 1,2,3-triazole ring.
  • Nitro substituents (e.g., in 6b and 6c) increase electrophilicity and may confer higher reactivity or toxicity compared to the cyclopropyl group .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Key Difference : Incorporates a thiazole ring and sulfanyl linker.
  • Impact :
    • Thiazole’s sulfur atom enhances π-π stacking and polar interactions, while the sulfanyl group may influence redox properties.
    • Structural flexibility from the propanamide chain could reduce target specificity relative to the rigid tetrahydronaphthalene core .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Potential ADME Traits
Target Compound ~395.4 ~3.2 Cyclopropyl, oxadiazole, sulfonamide High lipophilicity, moderate solubility
Pyridin-3-yl Oxadiazole Analog ~408.4 ~2.8 Pyridine, oxadiazole, sulfonamide Improved solubility, lower BBB penetration
N-(5-Oxo-tetrahydronaphthalen-2-yl) 239.3 2.73 Ketone, sulfonamide Rapid metabolism, limited CNS activity
2-(4-((Naphthalenyloxy)methyl)triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 404.1 ~3.5 Triazole, nitro, acetamide High reactivity, potential toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.